Cas no 887974-11-0 ((5-(3-Fluorophenyl)pyridin-3-yl)methanol)

(5-(3-Fluorophenyl)pyridin-3-yl)methanol is a versatile organic compound with a 3-fluorophenyl substituent, enhancing its reactivity in various chemical transformations. Its pyridin-3-yl moiety imparts unique electronic properties, making it suitable for synthesizing complex organic molecules. The compound's purity and stability ensure reliable performance in research and industrial applications.
(5-(3-Fluorophenyl)pyridin-3-yl)methanol structure
887974-11-0 structure
Product name:(5-(3-Fluorophenyl)pyridin-3-yl)methanol
CAS No:887974-11-0
MF:C12H10FNO
MW:203.212306499481
CID:1034694
PubChem ID:24729862

(5-(3-Fluorophenyl)pyridin-3-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (5-(3-Fluorophenyl)pyridin-3-yl)methanol
    • [5-(3-FLUOROPHENYL)PYRIDIN-3-YL]METHANOL
    • 887974-11-0
    • DTXSID30647008
    • SCHEMBL20470517
    • AKOS016014869
    • J-501497
    • DB-289992
    • [5-(3-fluorophenyl)-3-pyridyl]methanol
    • Inchi: InChI=1S/C12H10FNO/c13-12-3-1-2-10(5-12)11-4-9(8-15)6-14-7-11/h1-7,15H,8H2
    • InChI Key: KRFWRWNNIJOJOK-UHFFFAOYSA-N
    • SMILES: C1=CC(=CC(=C1)F)C2=CN=CC(=C2)CO

Computed Properties

  • Exact Mass: 203.074642105g/mol
  • Monoisotopic Mass: 203.074642105g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 33.1Ų

(5-(3-Fluorophenyl)pyridin-3-yl)methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM171268-1g
(5-(3-fluorophenyl)pyridin-3-yl)methanol
887974-11-0 95%
1g
$632 2021-08-05
Alichem
A024007882-500mg
5-(3-Fluorophenyl)pyridine-3-methanol
887974-11-0 97%
500mg
$999.60 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1747746-1g
(5-(3-Fluorophenyl)pyridin-3-yl)methanol
887974-11-0 98%
1g
¥5223.00 2024-04-26
Alichem
A024007882-250mg
5-(3-Fluorophenyl)pyridine-3-methanol
887974-11-0 97%
250mg
$659.60 2023-08-31
Alichem
A024007882-1g
5-(3-Fluorophenyl)pyridine-3-methanol
887974-11-0 97%
1g
$1848.00 2023-08-31
Chemenu
CM171268-1g
(5-(3-fluorophenyl)pyridin-3-yl)methanol
887974-11-0 95%
1g
$632 2023-01-02
Crysdot LLC
CD11029521-1g
(5-(3-Fluorophenyl)pyridin-3-yl)methanol
887974-11-0 95+%
1g
$668 2024-07-18

(5-(3-Fluorophenyl)pyridin-3-yl)methanol Related Literature

Additional information on (5-(3-Fluorophenyl)pyridin-3-yl)methanol

Introduction to (5-(3-Fluorophenyl)pyridin-3-yl)methanol (CAS No. 887974-11-0)

(5-(3-Fluorophenyl)pyridin-3-yl)methanol (CAS No. 887974-11-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of (5-(3-Fluorophenyl)pyridin-3-yl)methanol.

Chemical Structure and Properties

(5-(3-Fluorophenyl)pyridin-3-yl)methanol is a derivative of pyridine, featuring a fluorinated phenyl group attached to the pyridine ring and a hydroxymethyl group at the 5-position. The presence of the fluorine atom imparts unique electronic and steric properties to the molecule, which can influence its reactivity and biological activity. The compound is typically synthesized through multi-step processes involving palladium-catalyzed cross-coupling reactions and subsequent functional group manipulations.

The molecular formula of (5-(3-Fluorophenyl)pyridin-3-yl)methanol is C12H11FO2, with a molecular weight of approximately 206.21 g/mol. It is a solid at room temperature and is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. The compound's physical properties, including its melting point and solubility, are crucial for its handling and application in various experimental settings.

Synthesis Methods

The synthesis of (5-(3-Fluorophenyl)pyridin-3-yl)methanol has been extensively studied in the literature, with several efficient routes reported. One common approach involves the Suzuki-Miyaura coupling reaction between 5-bromopyridine-3-carbaldehyde and 3-fluorophenylboronic acid, followed by reduction of the aldehyde to the alcohol using sodium borohydride or similar reducing agents. This method provides high yields and good purity, making it suitable for large-scale production.

Another synthetic route involves the Heck reaction between 5-bromopyridine-3-carbaldehyde and 3-fluorostyrene, followed by reduction to form the desired alcohol. This method offers an alternative pathway that can be optimized for different substrates and conditions. The choice of synthetic route often depends on factors such as substrate availability, cost-effectiveness, and environmental impact.

Biological Activities

(5-(3-Fluorophenyl)pyridin-3-yl)methanol has been investigated for its potential biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Recent studies have shown that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These findings suggest its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In cancer research, (5-(3-Fluorophenyl)pyridin-3-yl)methanol has demonstrated selective cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116). The mechanism of action appears to involve induction of apoptosis through mitochondrial dysfunction and activation of caspase pathways. These results highlight its potential as a lead compound for developing novel anti-cancer agents.

In neuroprotective studies, (5-(3-Fluorophenyl)pyridin-3-yl)methanol has shown promise in mitigating neuronal damage induced by oxidative stress and excitotoxicity. It has been found to protect against glutamate-induced neurotoxicity in primary neuronal cultures by scavenging reactive oxygen species (ROS) and modulating intracellular calcium levels. These neuroprotective effects make it a potential candidate for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Potential Applications

The diverse biological activities of (5-(3-Fluorophenyl)pyridin-3-yl)methanol have opened up numerous avenues for its application in drug discovery and development. In the pharmaceutical industry, this compound serves as a valuable starting material for synthesizing more complex molecules with enhanced therapeutic properties. Its anti-inflammatory effects make it an attractive candidate for developing treatments for chronic inflammatory conditions.

In oncology, the selective cytotoxicity of (5-(3-Fluorophenyl)pyridin-3-yl)methanol against cancer cells suggests its potential use as a lead compound for designing novel anti-cancer drugs with improved safety profiles. Ongoing research is focused on optimizing its structure to enhance potency and selectivity while minimizing side effects.

In neuroscience, the neuroprotective properties of this compound offer new opportunities for developing therapies to combat neurodegenerative diseases. Preclinical studies are underway to evaluate its efficacy in animal models of Alzheimer's disease and Parkinson's disease, with promising preliminary results.

Conclusion

(5-(3-Fluorophenyl)pyridin-3-yl)methanol (CAS No. 887974-11-0) is a multifaceted organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers a range of biological activities that make it a valuable candidate for developing treatments for inflammatory diseases, cancer, and neurodegenerative disorders. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic applications, positioning it as an important molecule in the quest for innovative medical solutions.

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